molecular formula C10H4Cl2I3NO3 B030768 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride CAS No. 31122-75-5

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Cat. No.: B030768
CAS No.: 31122-75-5
M. Wt: 637.76 g/mol
InChI Key: HYGGDKPPAGGKNN-UHFFFAOYSA-N
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Description

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is a critical, high-value intermediate in the synthesis of non-ionic, low-osmolar X-ray contrast media, such as Iopamidol and Iohexol. Its research value is derived from its unique molecular architecture, which features a heavily tri-iodinated benzene core that provides excellent X-ray attenuation, crucial for high-quality imaging. The key to its utility lies in the two highly reactive acyl chloride groups, which serve as efficient handles for conjugation to various polyhydroxylated side chains or other hydrophilic moieties via amide bond formation. This conjugation is fundamental to engineering the final contrast agent's pharmacokinetics, hydrophilicity, and overall safety profile, specifically by reducing chemotoxicity and osmolality compared to older ionic agents. The acetamido group contributes to the molecule's stability and influences the electronic properties of the aromatic system. For researchers, this compound is indispensable in medicinal chemistry for developing novel diagnostic agents, in materials science for creating radiopaque polymers, and in biochemical studies for labeling and tracing applications. Its mechanism of action, when incorporated into a final product, is based on the photoelectric absorption of X-rays by the iodine atoms, which creates a visible contrast between blood vessels or tissues and the surrounding anatomy in diagnostic imaging.

Properties

IUPAC Name

5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGDKPPAGGKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2I3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456430
Record name 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31122-75-5
Record name 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Route

The principal synthesis involves a multi-step sequence starting from 5-amino-2,4,6-triiodoisophthalic acid (CAS No. 50917-93-6). The process is divided into two key stages: acyl chloride formation and acetylation (Figure 1).

Step 1: Acyl Chloride Formation
5-Amino-2,4,6-triiodoisophthalic acid undergoes reaction with thionyl chloride (SOCl₂) in a heterogeneous phase. The reaction employs solvents such as n-butyl acetate or 1,1,1-trichloroethane , with catalytic amounts of tertiary amines (e.g., triethylamine) to accelerate the conversion. The product, 5-amino-2,4,6-triiodoisophthaloyl dichloride , is isolated via filtration and dried under vacuum.

Step 2: Acetylation
The intermediate acyl chloride is treated with glacial acetic acid and additional thionyl chloride to introduce the acetamido group. This step occurs in dimethylacetamide (DMAC) at 0–5°C (ice-water bath) to control exothermicity. The reaction mixture is stirred overnight, yielding the final product after purification.

Key Reaction Conditions

ParameterSpecification
Solvent (Step 1) n-Butyl acetate, 1,1,1-trichloroethane
Catalyst Triethylamine (0.5–1.0 mol%)
Temperature 25–40°C (Step 1); 0–5°C (Step 2)
Reaction Time 4–6 hours (Step 1); 12–16 hours (Step 2)

Optimization Strategies for Industrial Production

Solvent Selection and Yield Enhancement

Industrial processes prioritize solvents that balance reactivity, safety, and cost. Comparative studies show n-butyl acetate outperforms aromatic hydrocarbons (e.g., toluene) due to higher solubility of intermediates and reduced byproduct formation. Pilot-scale trials achieved 85–90% yield using this solvent system.

Catalytic Efficiency

The use of triethylamine as a catalyst reduces reaction time by 30% compared to non-catalytic conditions. Alternative amines, such as N,N-dimethylaniline , were tested but resulted in lower purity (<95%) due to side reactions.

Temperature Control

Maintaining sub-5°C temperatures during acetylation is critical to prevent over-acetylation and degradation. Automated cooling systems in continuous reactors improve consistency, achieving >98% purity in large batches.

Comparative Analysis of Alternative Methods

Direct Iodination Approaches

Early methods involved direct iodination of isophthaloyl dichloride using iodine monochloride (ICl). However, this route suffers from poor regioselectivity, yielding <50% of the desired triiodinated product.

Nitration-Reduction-Iodination Sequence

An alternative pathway starts with m-phthalic acid , proceeding through nitration, reduction, and iodination. While this method avoids handling hazardous iodobenzene, it requires additional purification steps, increasing production costs by 20–25%.

Industrial-Scale Production Challenges

Waste Management

Thionyl chloride generates HCl and SO₂ as byproducts, necessitating scrubbers and neutralization systems. Modern facilities recover >90% of unreacted SOCl₂ via distillation, reducing environmental impact.

Purity Specifications

Pharmaceutical-grade this compound must meet stringent criteria:

ParameterRequirement
Purity (HPLC) ≥99.0%
Residual Solvents <50 ppm (n-butyl acetate)
Heavy Metals <10 ppm

Chemical Reactions Analysis

Comparison with Similar Compounds

5-Amino-2,4,6-triiodoisophthaloyl Dichloride

  • CAS Number : 37441-29-5
  • Molecular Formula: C₈H₂Cl₂I₃NO₂
  • Key Differences: Functional Groups: Replaces the acetamido (-NHCOCH₃) group with an amino (-NH₂) group . Synthesis: Prepared via chlorination of 5-amino-2,4,6-triiodoisophthalic acid using phosgene or thionyl chloride, achieving yields up to 76.7% . Reactivity: The amino group is more nucleophilic, making this compound a precursor for further functionalization in contrast agents like 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide . Safety: Use of phosgene introduces significant toxicity risks compared to the acetamido derivative’s milder amidation steps .

5-Methoxyacetamido-2,4,6-triiodoisophthaloyl Dichloride

  • Key Role : Intermediate in iopromide synthesis, with a methoxyacetamido substituent .
  • Synthesis : Involves nitration, reduction, iodation, and acyl chlorination, achieving an overall yield of 41.9% .

5-Acetamido-2,4,6-triiodo-N-methylisophthalamic Acid

  • Properties : A derivative with an N-methylglucamine salt, decomposing at 285°C without melting below 300°C .
  • Application : Used in contrast media formulations for improved stability and reduced toxicity compared to dichloride intermediates .

Comparative Data Table

Property 5-Acetamido-2,4,6-triiodoisophthaloyl Dichloride 5-Amino-2,4,6-triiodoisophthaloyl Dichloride 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl Dichloride
CAS Number 31122-75-5 37441-29-5 Not explicitly listed
Molecular Weight 637.76 g/mol 595.73 g/mol ~650 g/mol (estimated)
Key Functional Groups Acetamido, acyl chloride Amino, acyl chloride Methoxyacetamido, acyl chloride
Synthesis Yield Not reported 76.7% (acid precursor) 41.9% (overall)
Primary Application Iopromide intermediate Contrast media precursor Iopromide intermediate
Safety Considerations Moderate (amide reagents) High (phosgene use) Moderate

Research Findings and Key Insights

Reactivity and Stability

  • The acetamido derivative exhibits greater hydrolytic stability due to the electron-withdrawing acetyl group, reducing unintended side reactions compared to the amino variant .
  • The amino derivative’s -NH₂ group facilitates nucleophilic substitutions, enabling conjugation with hydrophilic moieties (e.g., diols) to enhance water solubility in final contrast agents .

Industrial Relevance

  • This compound is prioritized in large-scale production due to its balanced reactivity and safety profile .
  • 5-Amino-2,4,6-triiodoisophthaloyl dichloride is commercially available (e.g., TCI Chemicals) but requires stringent handling protocols .

Biological Activity

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride (CAS No. 31122-75-5) is a compound primarily known for its role as an intermediate in the synthesis of iodinated contrast agents used in medical imaging. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C8H2Cl2I3N
  • Molecular Weight : 415.83 g/mol
  • IUPAC Name : this compound

This compound acts primarily through its role in the synthesis of iodinated contrast media. The compound itself does not exhibit significant direct biological activity but is crucial in producing agents that enhance imaging techniques such as X-rays and computed tomography (CT) scans. These contrast agents increase the visibility of internal structures by absorbing X-rays more effectively than surrounding tissues due to the high atomic number of iodine.

Key Mechanisms:

  • Receptor-Mediated Interactions : The compound interacts with biological tissues through specific receptor-mediated mechanisms during the synthesis of contrast media.
  • X-ray Absorption : Iodine atoms in the final contrast agents absorb X-rays, creating a contrast that aids in medical diagnosis.

Applications in Medical Imaging

The primary application of this compound is as an intermediate in the production of various iodinated contrast agents used for imaging. Some notable examples include:

Contrast Agent Use Iodine Content
Ioxitalamic AcidCT scans and X-ray imagingHigh
IophendylateAngiography and other imaging typesModerate

Case Studies and Research Findings

  • Safety and Efficacy in Imaging : A study analyzed the safety profile of iodinated contrast agents derived from this compound. It was found that these agents have a low incidence of adverse reactions compared to older ionic contrast agents, making them preferable for patients with renal impairment .
  • Comparative Studies on Contrast Agents : Research comparing various iodinated contrast agents highlighted that those synthesized from this compound provided superior imaging quality with reduced toxicity profiles .
  • Synthesis Optimization : Investigations into the synthesis methods for this compound have focused on improving yields and reducing by-products. Techniques involving thionyl chloride in controlled environments have shown promising results in achieving high purity and yield .

Pharmacokinetics

The pharmacokinetic profile of iodinated contrast agents includes:

  • Absorption : Rapidly absorbed when administered intravenously.
  • Distribution : Widely distributed in vascular tissues.
  • Metabolism : Primarily excreted unchanged via renal pathways.
  • Excretion : Rapid clearance from the body post-imaging procedures.

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